molecular formula C14H13N7O2 B11133112 N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide

N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide

Cat. No.: B11133112
M. Wt: 311.30 g/mol
InChI Key: KQPXLYXXSNDRGH-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the cyclization of hydrazinylpyridine derivatives with appropriate reagents to form the triazolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various signaling pathways related to cell growth and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide stands out due to its unique combination of the triazolopyridine and pyrazinecarboxamide moieties, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit specific kinases, such as c-Met, highlights its potential as a targeted cancer therapy.

Properties

Molecular Formula

C14H13N7O2

Molecular Weight

311.30 g/mol

IUPAC Name

N-[2-oxo-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H13N7O2/c22-13(9-18-14(23)10-7-15-4-5-16-10)17-8-12-20-19-11-3-1-2-6-21(11)12/h1-7H,8-9H2,(H,17,22)(H,18,23)

InChI Key

KQPXLYXXSNDRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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